molecular formula C18H25N5O4 B10960409 N-cycloheptyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

N-cycloheptyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B10960409
M. Wt: 375.4 g/mol
InChI Key: QWHJSVKCXFRGJA-UHFFFAOYSA-N
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Description

N-CYCLOHEPTYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEPTYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole and isoxazole intermediates. The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-4-nitropyrazole with appropriate reagents under controlled conditions . The isoxazole ring is typically formed via cyclization reactions involving acetylenic ketones and hydrazines . The final step involves coupling the cycloheptyl group with the pyrazole and isoxazole intermediates under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and implementing efficient purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEPTYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The nitro group may also play a role in its bioactivity by undergoing reduction to form reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEPTYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of a cycloheptyl group, pyrazole ring, and isoxazole ring.

Properties

Molecular Formula

C18H25N5O4

Molecular Weight

375.4 g/mol

IUPAC Name

N-cycloheptyl-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H25N5O4/c1-11-17(23(25)26)12(2)22(20-11)10-15-13(3)27-21-16(15)18(24)19-14-8-6-4-5-7-9-14/h14H,4-10H2,1-3H3,(H,19,24)

InChI Key

QWHJSVKCXFRGJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3CCCCCC3)C)C)[N+](=O)[O-]

Origin of Product

United States

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